Clorobiocin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

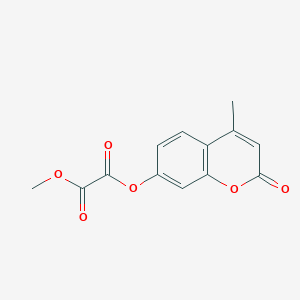

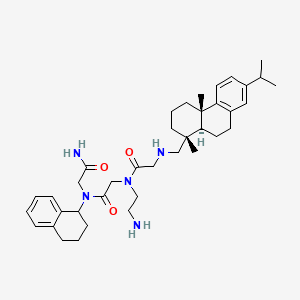

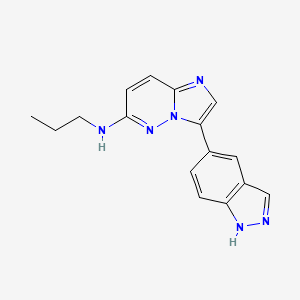

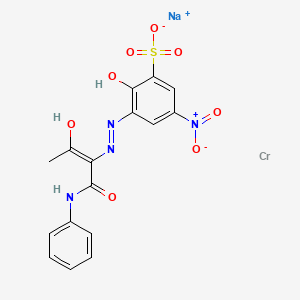

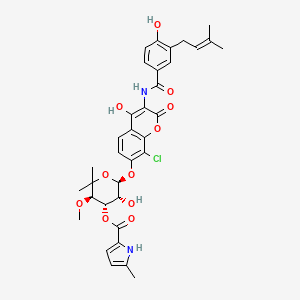

Clorobiocin is an aminocoumarin antibiotic known for its potent inhibitory effects on bacterial DNA gyrase. It is produced by the gram-positive bacterium Streptomyces roseochromogenes and is structurally related to other aminocoumarin antibiotics such as novobiocin and coumermycin A1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clorobiocin is synthesized through a complex biosynthetic pathway involving multiple enzymatic steps. The key steps include the formation of the aminocoumarin core, the attachment of a deoxysugar, and the incorporation of a pyrrole moiety . The biosynthesis involves enzymes such as CloN5, CloN1, CloN2, and CloN7, which facilitate the transfer and methylation of the pyrrolyl-2-carboxyl moiety .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces roseochromogenes under controlled conditions. Genetic engineering techniques have been employed to enhance the yield of this compound by manipulating regulatory genes and optimizing fermentation conditions .

Chemical Reactions Analysis

Types of Reactions: Clorobiocin undergoes various chemical reactions, including halogenation, methylation, and glycosylation. The halogenation step involves the incorporation of a chlorine atom into the aminocoumarin core, which is catalyzed by the enzyme Clo-hal .

Common Reagents and Conditions:

Halogenation: Potassium bromide can be used to substitute chlorine with bromine, resulting in bromobiocin.

Methylation: Methyltransferase enzymes such as CloN6 facilitate the methylation of the pyrrolyl-2-carboxyl moiety.

Major Products:

Bromobiocin: A brominated derivative of this compound with similar antibacterial activity.

Hydroxylated this compound: A derivative with an additional hydroxyl group on the pyrrole moiety.

Scientific Research Applications

Clorobiocin has been extensively studied for its applications in various fields:

Mechanism of Action

Clorobiocin exerts its antibacterial effects by inhibiting the DNA gyrase enzyme, specifically targeting the B subunit of the enzyme. This inhibition prevents the ATP-dependent supercoiling of bacterial DNA, thereby disrupting DNA replication and transcription . The binding of this compound to DNA gyrase is facilitated by its aminocoumarin core and the pyrrolyl-2-carboxyl moiety .

Comparison with Similar Compounds

- Novobiocin

- Coumermycin A1

- Bromobiocin (a derivative of clorobiocin)

Properties

CAS No. |

39868-96-7 |

|---|---|

Molecular Formula |

C35H37ClN2O11 |

Molecular Weight |

697.1 g/mol |

IUPAC Name |

[6-[8-chloro-4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-2-oxochromen-7-yl]oxy-5-hydroxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C35H37ClN2O11/c1-16(2)7-9-18-15-19(10-13-22(18)39)31(42)38-25-26(40)20-11-14-23(24(36)28(20)47-33(25)44)46-34-27(41)29(30(45-6)35(4,5)49-34)48-32(43)21-12-8-17(3)37-21/h7-8,10-15,27,29-30,34,37,39-41H,9H2,1-6H3,(H,38,42) |

InChI Key |

FJAQNRBDVKIIKK-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)Cl)O |

Isomeric SMILES |

CC1=CC=C(N1)C(=O)O[C@H]2[C@H]([C@@H](OC([C@@H]2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)Cl)O |

Canonical SMILES |

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)Cl)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Clorobiocin; RP 18631; RP-18631; RP18631; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.